(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one
CAS No.: 309290-77-5
Cat. No.: VC4985544
Molecular Formula: C9H7NOS3
Molecular Weight: 241.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309290-77-5 |
|---|---|
| Molecular Formula | C9H7NOS3 |
| Molecular Weight | 241.34 |
| IUPAC Name | (5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C9H7NOS3/c1-5-2-3-13-6(5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+ |
| Standard InChI Key | BPDHNUJGWAMQFM-DAXSKMNVSA-N |
| SMILES | CC1=C(SC=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(5E)-2-Mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one possesses the molecular formula C₉H₇NOS₃ and a molecular weight of 241.34 g/mol. The E-configuration at the 5-position ensures planar geometry, enabling π-π stacking interactions with biological targets. Key structural features include:
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A thiazol-4(5H)-one ring, which contributes to electron-deficient properties.
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A 3-methylthiophen-2-yl substituent at C5, enhancing lipophilicity and membrane permeability.
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A mercapto group (-SH) at C2, facilitating hydrogen bonding and redox interactions.
The compound’s IR spectrum would likely show stretches for C=S (1050–1250 cm⁻¹), C=N (1600–1680 cm⁻¹), and S-H (2550–2600 cm⁻¹), though experimental data remains unpublished.
Synthesis and Structural Modification
Synthetic Pathways
While the exact protocol for synthesizing (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is proprietary, analogous thiazole derivatives are typically prepared via:
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Condensation Reactions: Reacting thiourea derivatives with α-haloketones or aldehydes under acidic conditions .
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Hantzsch Thiazole Synthesis: Combining thioamides with α-halo carbonyl compounds .
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Post-Synthetic Modifications: Introducing substituents via Suzuki coupling or nucleophilic aromatic substitution .
For example, thiophenyl-pyrazolyl-thiazole hybrids were synthesized by reacting pyrazoline intermediates with ethyl bromoacetate, yielding compounds with MIC values as low as 3.9 μg/mL against Staphylococcus aureus .
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial effects. While direct data for (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is unavailable, structurally similar compounds demonstrate:
| Compound Class | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazolidinone hybrids | M. tuberculosis | 0.12–31.25 | |
| Pyrazolyl-thiazoles | Gram-positive bacteria | 3.9–125 |
The mercapto group may enhance activity by disrupting bacterial sulfhydryl-dependent enzymes.
Enzyme Inhibition
Thiazoles often target folate biosynthesis enzymes. Key findings include:
Docking studies reveal that the thiazole sulfur forms H-bonds with Ile94 in Mtb DHFR, critical for inhibitory activity .
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